molecular formula C12H13F3N2OS B2670942 N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 36717-13-2

N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B2670942
CAS No.: 36717-13-2
M. Wt: 290.3
InChI Key: LGJRFRBKMCGEQG-UHFFFAOYSA-N
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Description

N-Isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea is a disubstituted thiourea derivative characterized by an isobutyryl group (CH(CH₃)₂CO-) and a 3-(trifluoromethyl)phenyl substituent. Thioureas of this class are known for their versatility in medicinal chemistry and materials science, particularly due to their hydrogen-bonding capabilities, structural rigidity, and electronic effects imparted by substituents like trifluoromethyl groups.

Properties

IUPAC Name

2-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2OS/c1-7(2)10(18)17-11(19)16-9-5-3-4-8(6-9)12(13,14)15/h3-7H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJRFRBKMCGEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of isobutyryl chloride with 3-(trifluoromethyl)aniline in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile involved .

Scientific Research Applications

Organic Chemistry

N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea serves as an effective organocatalyst in numerous organic transformations. Its ability to form strong hydrogen bonds allows it to stabilize transition states, enhancing reaction rates and selectivity .

Key Reactions:

  • Catalysis: It promotes reactions such as Michael additions and aldol reactions, demonstrating significant efficiency compared to traditional catalysts.
  • Hydrogen Bonding: The compound's capacity for hydrogen bonding facilitates the activation of substrates, crucial for various organic syntheses .
Reaction TypeExample ReactionEfficiency Improvement
Michael AdditionReaction of enones with nucleophilesIncreased yield by 30%
Aldol ReactionCondensation of aldehydesSelectivity improved

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.

  • Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 2 µg/mL .
  • Anticancer Potential: Preliminary findings suggest moderate antitumor activity against cell lines such as SW480 and PC3, with non-toxic effects on normal cells .

Case Study: Antimicrobial Efficacy
A study demonstrated that a copper(II) complex derived from this compound exhibited superior antimicrobial activity against various strains of bacteria, outperforming conventional antibiotics like isoniazid .

Bacterial StrainMIC (µg/mL)Comparison
MRSA2Stronger than isoniazid
S. epidermidis4Comparable efficacy

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and other materials due to its unique chemical properties. Its role as a ligand in coordination chemistry allows for the formation of stable complexes with metal ions, which are essential in various catalytic processes .

Mechanism of Action

The mechanism by which N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea exerts its effects involves its ability to form strong hydrogen bonds with various molecular targets. This interaction can stabilize transition states in chemical reactions, making it an effective catalyst. In biological systems, the compound may interact with specific proteins or enzymes, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

Thiourea derivatives share a common core (NH–CS–NH) but differ in substituents, which dictate their properties. Key analogs include:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-Isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea R₁ = Isobutyryl, R₂ = 3-CF₃Ph C₁₂H₁₃F₃N₂OS 308.31 Not reported Branched acyl group; strong electron-withdrawing CF₃
N-Benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea R₁ = Benzoyl, R₂ = 3-CF₃Ph C₁₅H₁₁F₃N₂OS 324.32 Not reported Aromatic acyl group; planar conjugation
1-(2-Chlorobenzoyl)-3-(2-CF₃Ph)thiourea R₁ = 2-Cl-Benzoyl, R₂ = 2-CF₃Ph C₁₅H₁₀ClF₃N₂OS 358.77 156–157 Chlorine substitution; intramolecular H-bonding
N-[3-(Trifluoromethyl)phenyl]thiourea R₁ = H, R₂ = 3-CF₃Ph C₈H₇F₃N₂S 220.22 103–106 Simplest analog; no acyl group
N-Trifluoromethoxy-N’-CF₃Ph-thiourea R₁ = CF₃O, R₂ = 3-CF₃Ph C₉H₆F₆N₂OS 296.22 Not reported Trifluoromethoxy group; enhanced lipophilicity

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl (CF₃) group enhances stability and acidity of the thiourea NH protons, facilitating hydrogen bonding .
  • Steric Effects : Branched isobutyryl and bulky benzoyl groups influence molecular packing and solubility .
  • Conjugation : Aromatic acyl groups (e.g., benzoyl) allow π-π stacking, whereas aliphatic acyl groups (e.g., isobutyryl) reduce crystallinity .

Yield Trends :

  • Electron-deficient aryl amines (e.g., 3-CF₃Ph) react efficiently with isothiocyanates, yielding >90% .
  • Steric hindrance from branched acyl groups may reduce yields compared to linear analogs.

Physicochemical Properties

  • Melting Points : Correlate with crystallinity. Chlorobenzoyl derivatives exhibit higher m.p. (156–157°C) due to Cl···S interactions , while simpler thioureas (e.g., ) melt at 103–106°C.
  • Hydrogen Bonding : Intramolecular N–H⋯O/S bonds stabilize thione tautomers, as seen in crystal structures .
  • Solubility : CF₃ groups enhance lipophilicity, making analogs soluble in organic solvents (THF, chloroform) .

Biological Activity

N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a thiourea backbone with an isobutyryl group and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C12H12F3N2OSC_{12}H_{12}F_3N_2OS, with a molecular weight of approximately 284.29 g/mol. The compound's structural characteristics facilitate strong hydrogen bonding interactions, crucial for its catalytic and biological activities .

Synthesis

The synthesis of this compound typically involves a multi-step process that requires careful control of reaction conditions, including temperature and pH. Common methods include:

  • Reagents : Isobutyric anhydride and 3-(trifluoromethyl)aniline are often used.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Notably:

  • Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) : The compound has shown effectiveness against MRSA strains with a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL .
  • Activity Against Mycobacteria : It has been reported to inhibit mycobacteria isolated from tuberculosis patients more effectively than the standard drug isoniazid .

Anticancer Activity

Research indicates that this compound exhibits moderate antitumor activity against several cancer cell lines, including SW480 (colon cancer), SW620 (colon cancer), and PC3 (prostate cancer). Importantly, it shows low toxicity towards normal cells, indicating its potential as a therapeutic agent .

The biological effects of this compound are primarily attributed to its ability to form strong hydrogen bonds with various molecular targets. This interaction can stabilize transition states in chemical reactions, enhancing catalytic efficiency. In biological systems, it may influence the activity of specific proteins or enzymes, leading to antimicrobial or anticancer effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiourea derivatives similar to this compound:

  • Copper(II) Complexes : Research has shown that copper(II) complexes derived from thioureas exhibit higher antimicrobial activity than their parent ligands. For instance, a study found that a copper(II) complex of a related thiourea was effective against 19 strains of methicillin-resistant Staphylococcus .
  • Enzyme Inhibition Studies : Molecular docking studies revealed that thiourea derivatives can act as selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .

Data Summary

Property/ActivityValue/Observation
Molecular Weight284.29 g/mol
Antimicrobial ActivityEffective against MRSA (MIC = 0.5–2 µg/mL)
Anticancer ActivityModerate against SW480, SW620, PC3
ToxicityLow toxicity towards normal cells
MechanismStrong hydrogen bonding with molecular targets

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea?

Methodological Answer: The compound is typically synthesized via a one-step nucleophilic addition-elimination reaction. A common approach involves reacting 3-(trifluoromethyl)aniline with isobutyryl isothiocyanate in tetrahydrofuran (THF) under reflux (60–70°C) for 1–2 hours, with triethylamine as a base to scavenge HCl. Yields range from 83% to 94% after purification by recrystallization or column chromatography .

Q. Table 1: Comparison of Reaction Conditions

SolventTemperatureTime (h)Yield (%)Reference
THFReflux1–283–92
THFReflux194

Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : To confirm substituent connectivity and purity. The thiourea NH protons typically resonate at δ 9–11 ppm, while the trifluoromethyl group appears as a singlet in 19F NMR .
  • IR Spectroscopy : The thiocarbonyl (C=S) stretch is observed at ~1250–1300 cm⁻¹, and N–H stretches at ~3200–3374 cm⁻¹ .
  • Elemental Analysis : Used to validate molecular formula (e.g., C, H, N, S content) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
  • Plant Growth Studies : Evaluate gibberellin-like activity by measuring hypocotyl elongation in Arabidopsis thaliana mutants (e.g., ga1-1) at 0.1–10 μM concentrations .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this thiourea derivative?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELX software (e.g., SHELXL) to model disorder in flexible groups (e.g., trifluoromethyl rotamers) .
  • Key Metrics : Analyze intramolecular hydrogen bonds (e.g., N–H⋯S, N–H⋯O) and planarity of the thiourea core (torsion angles <5°) .

Q. What computational methods are suitable for studying electronic properties and reaction mechanisms?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the isobutyryl or trifluoromethylphenyl groups to assess effects on bioactivity. For example, bromine substitution on the phenyl ring enhances gibberellin-like activity .

  • Table 2: SAR Trends in Analogous Thioureas

    SubstituentBioactivity EnhancementReference
    3-BromophenethylHypocotyl elongation
    4-Chloro-3-nitrophenylAntistaphylococcal

Q. How should researchers address contradictions in synthetic or analytical data?

Methodological Answer:

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, moisture control) and characterize by multiple techniques (e.g., NMR, HPLC).
  • Statistical Analysis : Use ANOVA to compare yields or bioactivity across studies .

Q. What mechanistic insights can be gained from studying thiourea catalysts?

Methodological Answer:

  • Catalytic Screening : Test in reactions like the Henry (nitroaldol) reaction. Monitor enantioselectivity via chiral HPLC and propose transition states using DFT .
  • Kinetic Studies : Determine turnover frequency (TOF) and activation energy (Ea) via Eyring plots .

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